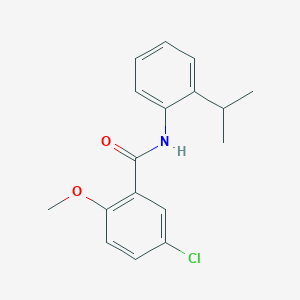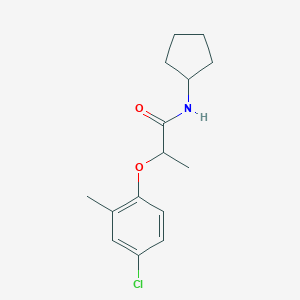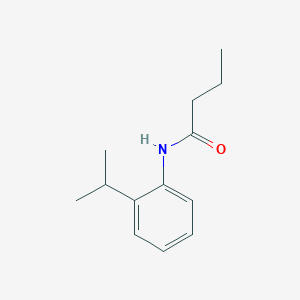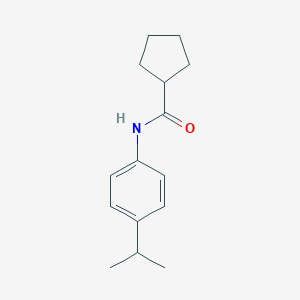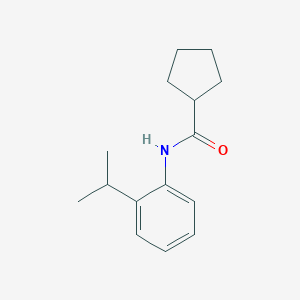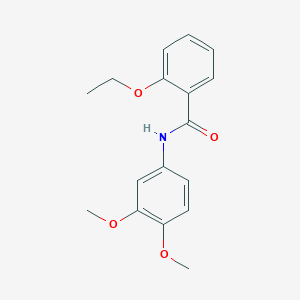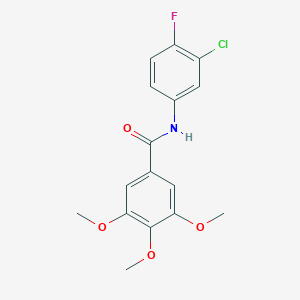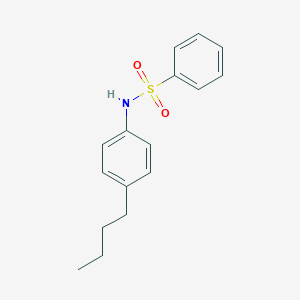
N-(4-butylphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-butylphenyl)benzenesulfonamide, also known as BBPS, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BBPS belongs to the class of sulfonamide drugs, which are widely used for their antibacterial, antifungal, and diuretic properties. However, BBPS has been found to exhibit unique properties that make it a promising candidate for the development of novel drugs.
Mechanism of Action
The exact mechanism of action of N-(4-butylphenyl)benzenesulfonamide is not fully understood. However, it has been proposed that N-(4-butylphenyl)benzenesulfonamide inhibits the activity of certain enzymes such as carbonic anhydrase and metalloproteinases. Carbonic anhydrase is an enzyme that plays a crucial role in the regulation of acid-base balance in the body. Metalloproteinases are enzymes that are involved in the degradation of extracellular matrix proteins. Inhibition of these enzymes by N-(4-butylphenyl)benzenesulfonamide may contribute to its anti-inflammatory and anticancer properties.
Biochemical and Physiological Effects:
N-(4-butylphenyl)benzenesulfonamide has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. N-(4-butylphenyl)benzenesulfonamide has also been found to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. In addition, N-(4-butylphenyl)benzenesulfonamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. N-(4-butylphenyl)benzenesulfonamide has also been found to inhibit the replication of viruses such as HIV and hepatitis C virus.
Advantages and Limitations for Lab Experiments
N-(4-butylphenyl)benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. N-(4-butylphenyl)benzenesulfonamide has been found to exhibit unique properties that make it a promising candidate for the development of novel drugs. However, there are also some limitations to the use of N-(4-butylphenyl)benzenesulfonamide in lab experiments. N-(4-butylphenyl)benzenesulfonamide may exhibit toxicity at high concentrations, and its mechanism of action is not fully understood. Further studies are needed to elucidate the exact mechanism of action of N-(4-butylphenyl)benzenesulfonamide and to determine its toxicity profile.
Future Directions
There are several future directions for the study of N-(4-butylphenyl)benzenesulfonamide. One potential area of research is the development of N-(4-butylphenyl)benzenesulfonamide-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. Another potential area of research is the development of N-(4-butylphenyl)benzenesulfonamide-based drugs for the treatment of viral infections such as HIV and hepatitis C virus. Further studies are also needed to elucidate the exact mechanism of action of N-(4-butylphenyl)benzenesulfonamide and to determine its toxicity profile. Overall, N-(4-butylphenyl)benzenesulfonamide is a promising compound that has the potential to lead to the development of novel drugs with therapeutic applications.
Synthesis Methods
The synthesis of N-(4-butylphenyl)benzenesulfonamide involves the reaction of 4-butylphenol with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is obtained after purification by column chromatography or recrystallization. The yield of N-(4-butylphenyl)benzenesulfonamide can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.
Scientific Research Applications
N-(4-butylphenyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, anticancer, and antiviral properties. N-(4-butylphenyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the replication of viruses such as HIV and hepatitis C virus. N-(4-butylphenyl)benzenesulfonamide has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.
properties
Molecular Formula |
C16H19NO2S |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
N-(4-butylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H19NO2S/c1-2-3-7-14-10-12-15(13-11-14)17-20(18,19)16-8-5-4-6-9-16/h4-6,8-13,17H,2-3,7H2,1H3 |
InChI Key |
RNOCMAYJXZFWHP-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






